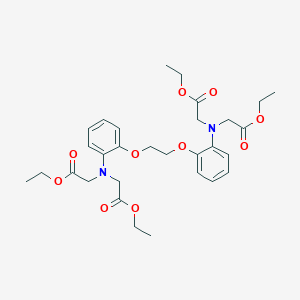

BAPTA tetraethyl ester

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of BAPTA tetraethyl ester typically involves a multi-step synthetic route. The main steps include the Archimedes reaction of benzaldehyde to prepare dione compounds, followed by an amination reaction to generate dione amines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the ester bonds.

Analyse Des Réactions Chimiques

Chemical Reactions

BAPTA tetraethyl ester undergoes several chemical reactions, primarily involving the modification or transformation of its ester groups.

-

Hydrolysis : The ester groups of this compound can be hydrolyzed to yield the corresponding carboxylic acids. This is typically achieved using a base such as sodium hydroxide (NaOH) in aqueous ethanol . The reaction converts the tetraethyl ester into the free acid form of BAPTA.

\text{this compound}+4\H_2O\xrightarrow{NaOH}\text{BAPTA}+4\\text{Ethanol} -

Oxidation : this compound can undergo oxidation reactions. Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can facilitate this process, although the specific oxidation products may vary depending on the reaction conditions.

-

Reduction : The ester groups in this compound can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

-

Substitution : Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles. The products of these reactions depend on the specific nucleophiles and reaction conditions used.

Biological Activity and Implications

This compound is a membrane-permeable calcium chelator that modulates intracellular calcium levels, influencing various cellular processes. It functions by binding to free calcium ions, preventing their interaction with cellular targets. Studies have shown that BAPTA can induce cell death in MCL-1-dependent hematological cancer cells by inhibiting glycolysis and suppressing mTORC1 activity .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

BAPTA-TE functions by binding to Ca²⁺ ions, effectively reducing their concentration in solution. This action is crucial for experiments that require precise control over calcium levels, as it allows researchers to manipulate cellular responses to various stimuli without the confounding effects of fluctuating Ca²⁺ concentrations. The compound is favored over its free acid form due to its enhanced stability and ease of use in biological systems .

Key Applications

-

Cellular Physiology

- Calcium Signaling Studies : BAPTA-TE is extensively used in electrophysiological experiments to investigate the role of calcium in neuronal excitability and muscle contraction. For instance, it has been employed to study the afterdischarge phenomena in Aplysia californica bag cell neurons, elucidating the developmental regulation of repetitive firing in these cells .

- Microinjection Techniques : Researchers have utilized microinjections of BAPTA-TE into various cell types, including giant muscle fibers and embryonic cells, to assess the effects of intracellular calcium depletion on cellular processes .

-

Neuroscience Research

- Neurotransmitter Release : BAPTA-TE has been instrumental in studying synaptic transmission by chelating Ca²⁺ that is crucial for neurotransmitter release at synapses. This application helps in understanding synaptic plasticity and the mechanisms underlying learning and memory .

- Neuronal Development : The compound has been used to explore how calcium influences neuronal development and differentiation, providing insights into neurodevelopmental disorders .

- Pharmacological Studies

- Photolabile Chelators

Case Study 1: Calcium's Role in Neuronal Excitability

A study investigated the effects of BAPTA-TE on the excitability of Aplysia neurons. By microinjecting BAPTA-TE, researchers demonstrated that reduced intracellular Ca²⁺ levels led to diminished afterdischarge activity, highlighting the critical role of Ca²⁺ in neuronal firing patterns .

Case Study 2: Synaptic Plasticity Mechanisms

In another research project, BAPTA-TE was utilized to explore synaptic plasticity mechanisms in hippocampal neurons. The study found that chelation of Ca²⁺ inhibited long-term potentiation (LTP), a process essential for memory formation, thus confirming the necessity of Ca²⁺ influx for LTP induction .

Mécanisme D'action

The primary mechanism of action of BAPTA tetraethyl ester involves its ability to chelate calcium ions. The presence of four carboxylic acid functional groups allows it to bind two calcium ions, thereby modulating calcium-dependent processes . Additionally, it has been shown to inhibit specific enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3, which impacts cellular metabolism and survival pathways in cancer cells .

Comparaison Avec Des Composés Similaires

BAPTA tetraethyl ester is similar to other calcium chelators such as ethylene glycol bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid and 1,2-bis(2-amino-phenoxy)ethane-N,N,N’,N’-tetraacetic acid. this compound is unique due to its esterified form, which enhances its membrane permeability and makes it more effective in intracellular applications . Other similar compounds include TP-BAPTA and TP-CN-BAPTA, which are used in fluorescent calcium sensing .

Activité Biologique

BAPTA tetraethyl ester (BAPTA-TE), a membrane-permeable calcium chelator, has garnered attention in various biological studies due to its significant role in modulating intracellular calcium levels. This article provides an overview of its biological activity, mechanisms of action, and implications in research, supported by data tables and case studies.

Overview of this compound

BAPTA-TE is a derivative of BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), designed to facilitate the chelation of calcium ions within cells. Its ability to penetrate cell membranes allows it to effectively reduce intracellular calcium concentrations, influencing various cellular processes such as neurotransmitter release, muscle contraction, and cell signaling pathways.

BAPTA-TE functions primarily by binding to free calcium ions (), thereby preventing their interaction with cellular targets. This chelation alters calcium-dependent processes, including:

- Neurotransmitter Release : In neuronal cells, BAPTA-TE reduces the release of neurotransmitters by inhibiting calcium influx during action potentials.

- Muscle Contraction : In muscle cells, it interferes with the excitation-contraction coupling mechanism by lowering intracellular levels.

- Cell Signaling : It impacts various signaling pathways that are dependent on calcium as a secondary messenger.

Case Studies

-

Oocyte Cryopreservation : A study demonstrated that BAPTA-AM (a variant of BAPTA) significantly improved the survival rates of vitrified oocytes by reducing reactive oxygen species (ROS) generation and preserving mitochondrial function. The total antioxidant capacity (TAC) was notably higher in groups treated with BAPTA-AM compared to control groups during cryopreservation processes ( ).

Treatment Group TAC Level (Mean ± SD) p-value Fresh Control 0.60 ± 0.02 - Slow Freezing - Control 0.26 ± 0.01 < 0.001 Slow Freezing - BAPTA 0.35 ± 0.01 0.041 Vitrification - Control 0.42 ± 0.02 < 0.001 Vitrification - BAPTA 0.49 ± 0.02 0.68 - Calcium Buffering in Neurons : Research on the bag cell neurons of Aplysia californica indicated that BAPTA-TE could effectively modulate neuronal excitability and repetitive firing patterns by altering calcium dynamics within these cells ( ). The study highlighted that juvenile neurons exhibited prolonged depolarizations when treated with BAPTA-TE, suggesting its potential role in neuronal development and plasticity.

Comparative Studies

In a comparative study involving aged rats, BAPTA-TE was shown to enhance calcium buffering capacity in cholinergic basal forebrain neurons, which is critical for cognitive functions such as learning and memory ( ). The results indicated that aged rats treated with BAPTA-TE performed better in water maze tasks compared to untreated controls.

Implications for Future Research

The ability of this compound to manipulate intracellular calcium levels presents numerous applications in biomedical research:

- Neuropharmacology : Understanding its effects on neurotransmitter release can aid in developing treatments for neurological disorders.

- Cryobiology : Its use in improving oocyte viability during cryopreservation can enhance reproductive technologies.

- Cellular Physiology : Investigating its role in various signaling pathways may reveal new insights into cellular responses to environmental stimuli.

Propriétés

IUPAC Name |

ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXCPQDFHUCXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321049 | |

| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73630-07-6 | |

| Record name | 73630-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.